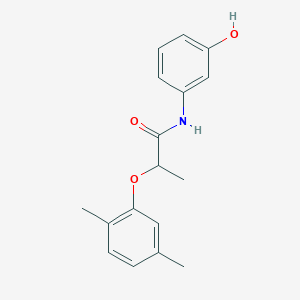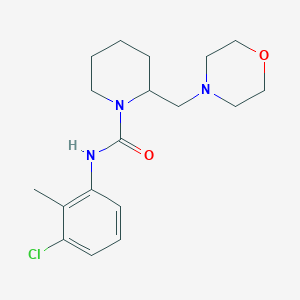
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MM-310, is a novel prodrug that is currently being investigated for its potential use in cancer treatment. MM-310 belongs to the class of drugs known as tubulin inhibitors, which work by disrupting the microtubule network that is essential for cell division. In
作用機序
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the microtubule network that is essential for cell division. The drug binds to the tubulin protein, which is a major component of the microtubules, and prevents the microtubules from forming properly. This leads to cell cycle arrest and ultimately cell death. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is also thought to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a potent antitumor effect in preclinical studies. The drug is highly selective for cancer cells and has minimal toxicity to normal cells. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a long half-life, which means it can remain in the body for an extended period of time, providing sustained antitumor activity.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and death. However, one limitation of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the drug for testing.
将来の方向性
There are several potential future directions for the use of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in cancer treatment. One possible application is in combination therapy with other drugs that target different pathways involved in cancer growth and survival. Another potential direction is the development of new formulations of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide that can improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide and to identify biomarkers that can predict response to the drug.
合成法
The synthesis of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that convert the precursor compound into the active prodrug form. The synthesis method is complex and involves several steps, including the protection of the amine group, the formation of the pyrrolidine ring, and the introduction of the 2-methoxy-1-methylethyl and 2-methylphenyl groups. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has been shown to be effective in inhibiting tumor growth and inducing tumor cell death in vitro and in vivo. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-4-5-7-14(11)18-9-13(8-15(18)19)16(20)17-12(2)10-21-3/h4-7,12-13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGBXNKRUHQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B5378117.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)